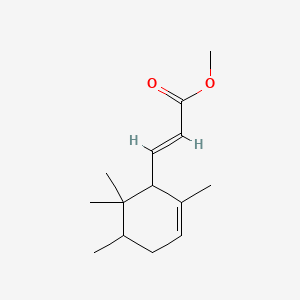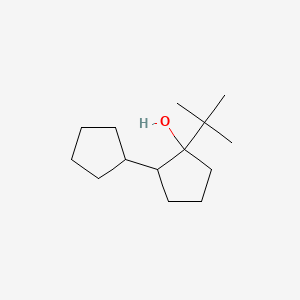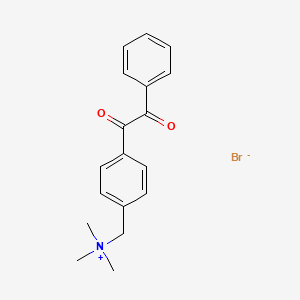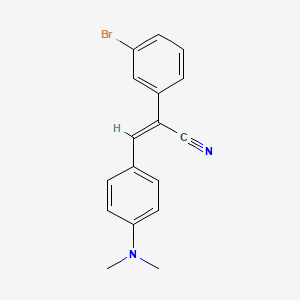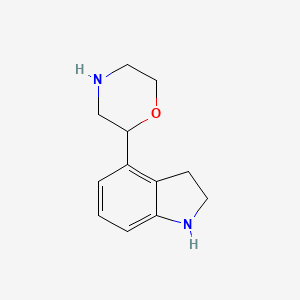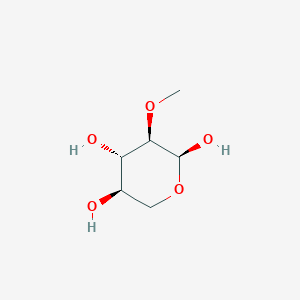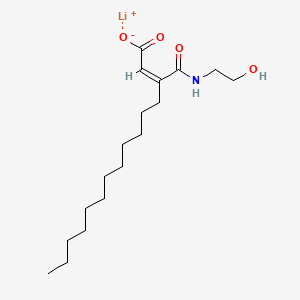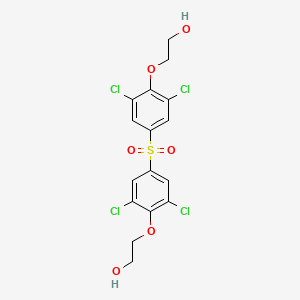![molecular formula C16H11Cl3O6 B15178893 4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid CAS No. 94023-73-1](/img/structure/B15178893.png)
4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid is a chemical compound with the molecular formula C16H11Cl3O6 and a molecular weight of 405.614 g/mol . This compound is characterized by its complex structure, which includes multiple chlorinated aromatic rings and carboxylic acid groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-carboxy-2-chlorophenol with ethylene oxide to form 4-(2-chloroethoxy)-2-chlorophenol. This intermediate is then reacted with 3,5-dichlorobenzoic acid under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s carboxylic acid groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the chlorinated aromatic rings can interact with hydrophobic pockets in proteins, affecting their function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid can be compared with other chlorinated benzoic acids, such as:
2,4-Dichlorobenzoic acid: Similar in structure but lacks the ethoxy and carboxyphenoxy groups, resulting in different chemical properties and reactivity.
3,5-Dichlorosalicylic acid: Contains hydroxyl groups instead of ethoxy and carboxyphenoxy groups, leading to different biological activities.
4-Chlorophenoxyacetic acid: A simpler structure with fewer chlorine atoms and no carboxyphenoxy group, used primarily as a herbicide. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
94023-73-1 |
|---|---|
Molecular Formula |
C16H11Cl3O6 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
4-[2-(4-carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid |
InChI |
InChI=1S/C16H11Cl3O6/c17-10-5-8(15(20)21)1-2-13(10)24-3-4-25-14-11(18)6-9(16(22)23)7-12(14)19/h1-2,5-7H,3-4H2,(H,20,21)(H,22,23) |
InChI Key |
AUXZGERXVFLLTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)OCCOC2=C(C=C(C=C2Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


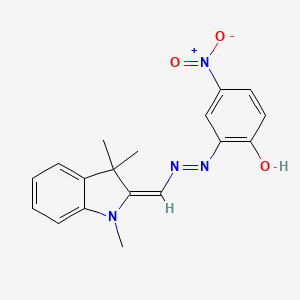
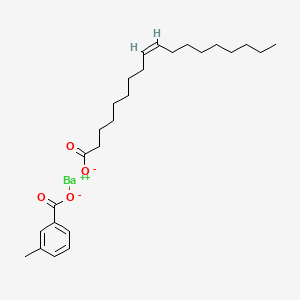
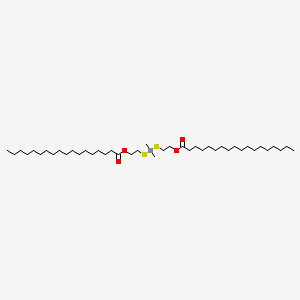
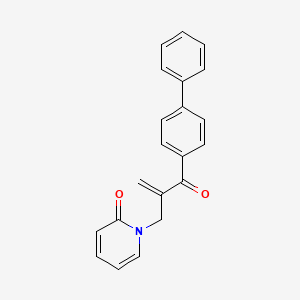
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)
